Isomalyngamide A

Description

Overview of Marine Cyanobacteria as a Source of Bioactive Metabolites

Marine cyanobacteria, a group of photosynthetic prokaryotes, are a prolific source of structurally complex and biologically active secondary metabolites. researchgate.netnih.govnih.gov These microorganisms have evolved an extensive capacity to produce defensive substances, likely to deter predation by macrograzers. nih.gov Over recent decades, research has revealed that these natural products possess a wide array of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, antiviral, and neurotoxic activities. nih.govmdpi.com More than 50% of marine cyanobacteria are estimated to produce bioactive compounds. encyclopedia.pub

The chemical diversity of these metabolites is vast, often featuring unique combinations of peptide and lipid-like structures with unusual functionalizations such as halogenations and methylations. researchgate.netnih.gov Many of these compounds are biosynthesized by large, multimodular nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic systems. researchgate.netresearchgate.net Genera such as Moorea (formerly Lyngbya), Symploca, and Okeania are particularly well-known for producing a rich variety of these bioactive molecules. mdpi.comresearchgate.net The potent bioactivities and novel structures of compounds derived from marine cyanobacteria make them a significant resource for pharmaceutical lead discovery. researchgate.netmdpi.com

Historical Context of the Malyngamide Family of Natural Products

The malyngamide family of natural products has a significant history rooted in the exploration of marine cyanobacterial metabolites. The inaugural members of this class, malyngamides A, B, and C, were first isolated in 1978 and 1979 by Cardellina and colleagues from the filamentous marine cyanobacterium Lyngbya majuscula (now often classified as Moorea producens). mdpi.commdpi.com Since this initial discovery, the family has expanded considerably, with over 30 different malyngamide analogs being identified from various collections of marine cyanobacteria. mdpi.com

Malyngamides are generally characterized as N-substituted amides of a fatty acid, most commonly 7(S)-methoxytetradec-4(E)-enoic acid, also known as lyngbic acid. mpg.de While the fatty acid portion is relatively conserved, the amine moiety exhibits remarkable structural diversity, incorporating features like heterocycles and tripeptides. mpg.de This structural variability gives rise to the large number of distinct malyngamide analogs, each with potentially unique biological properties. nih.gov

Significance of Isomalyngamide A within the Malyngamide Scaffold Diversity

This compound holds a special position within the diverse malyngamide family due to a key structural feature. researchgate.net It was first isolated from a Hawaiian collection of the cyanobacterium Lyngbya majuscula. researchgate.netmdpi.com The primary significance of this compound lies in the geometry of its chloromethylene group. researchgate.netmpg.de

The majority of the known malyngamides possess a vinyl chloride moiety with a 2E configuration. mpg.de In contrast, this compound, along with its counterpart Isomalyngamide B and a few others like malyngamides Q and R, features the much rarer 2Z-configured vinyl chloride substructure. researchgate.netmpg.de This stereochemical difference is not trivial and suggests a subtle but fundamental variation in the biosynthetic pathway compared to the more common E-isomers. mpg.de This distinct geometry has been shown to influence the compound's biological activity profile, making this compound and its related Z-isomers important subjects for structure-activity relationship studies and for understanding the enzymatic machinery that governs their formation. researchgate.net Its demonstrated ability to suppress cancer cell migration further underscores its importance as a unique and biologically active member of the malyngamide class. nih.govmdpi.com

Chemical and Physical Properties of this compound

The distinct bioactivity of this compound is a direct result of its specific chemical structure and properties.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₅ClN₂O₆ | naturalproducts.netknapsackfamily.com |

| Molecular Weight | 552.3 g/mol | knapsackfamily.com |

| Appearance | Colorless oil | |

| General Class | Fatty amide, Lipopeptide | nih.govnaturalproducts.net |

| Key Structural Features | 7(S)-methoxytetradec-4(E)-enoic acid (lyngbic acid) moiety, 2Z-configured vinyl chloride | mpg.de |

| CAS Number | 241999-78-2 | |

| ChEMBL ID | CHEMBL2147270 | ontosight.ai |

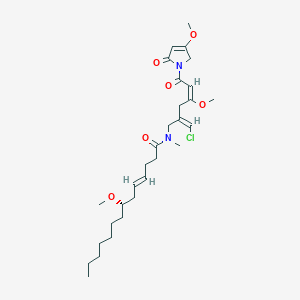

Structure

2D Structure

Properties

Molecular Formula |

C29H45ClN2O6 |

|---|---|

Molecular Weight |

553.1 g/mol |

IUPAC Name |

(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-4-methoxy-6-(3-methoxy-5-oxo-2H-pyrrol-1-yl)-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide |

InChI |

InChI=1S/C29H45ClN2O6/c1-6-7-8-9-11-14-24(36-3)15-12-10-13-16-27(33)31(2)21-23(20-30)17-25(37-4)18-28(34)32-22-26(38-5)19-29(32)35/h10,12,18-20,24H,6-9,11,13-17,21-22H2,1-5H3/b12-10+,23-20-,25-18+/t24-/m0/s1 |

InChI Key |

MCGPGUSLTPAGCR-DINDZMPHSA-N |

Isomeric SMILES |

CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)N1CC(=CC1=O)OC)/OC)OC |

Canonical SMILES |

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(=CC1=O)OC)OC)OC |

Synonyms |

isomalyngamide A |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Isomalyngamide a

Identification of Producer Organisms

Lyngbya majuscula as a Primary Source

The marine cyanobacterium Lyngbya majuscula is a well-established primary source of Isomalyngamide A. researchgate.netnih.gov Collections of L. majuscula from various marine environments, including Hawaiian waters and Taiwan, have yielded this compound. researchgate.netnih.gov The genus Lyngbya is recognized as a prolific producer of a diverse array of bioactive secondary metabolites. researchgate.netnih.gov

Related Cyanobacterial Genera (Moorea, Okeania) and Malyngamide Analogues

While Lyngbya majuscula is a direct source of this compound, related cyanobacterial genera are known to produce a variety of similar compounds known as malyngamides. The genus Moorea, previously classified as Lyngbya, is a significant producer of numerous malyngamide analogues. nih.govnih.govmdpi.com For instance, Moorea producens has been the source for the isolation of several new malyngamides. mdpi.com The genus Okeania has also been identified as a producer of malyngamides, with genomic studies revealing the biosynthetic pathways for these compounds. nih.govacs.org The environmental sources of malyngamides are often assemblages of these filamentous cyanobacteria. nih.govacs.org

Methodologies for Isolation from Natural Sources

The isolation of this compound from its natural sources is a multi-step process that relies on established chemical separation techniques.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the purification of this compound from crude extracts. journalagent.com Various chromatographic methods are employed to separate the compound from a complex mixture of other metabolites.

Initial fractionation of the crude extract is often performed using vacuum liquid chromatography (VLC) on silica (B1680970) gel. nih.gov This technique allows for a broad separation of compounds based on polarity. Further purification is typically achieved through High-Performance Liquid Chromatography (HPLC) , often using a reversed-phase column. researchgate.netacs.org This method provides higher resolution and is crucial for obtaining the pure compound. In some cases, multiple rounds of preparative liquid chromatography and repetitive reversed-phase HPLC are necessary for final purification. researchgate.netacs.org

Advanced 2D NMR spectroscopic techniques, such as HETLOC and phase-sensitive HMBC, are then used to elucidate the precise structure and stereochemistry of the isolated this compound. researchgate.netnih.gov

Extraction Protocols

The initial step in isolating this compound involves extracting the compound from the cyanobacterial biomass. A common method is the repeated extraction of the dried and collected cyanobacterial material with a solvent mixture, typically dichloromethane/methanol (CH₂Cl₂/MeOH). nih.gov This process yields a crude organic extract containing a mixture of lipids and other secondary metabolites, including this compound. This extract then undergoes the chromatographic separation techniques described above.

Data Tables

Table 1: Producer Organisms of this compound and Related Analogues

| Compound | Producer Organism | Location/Strain | Reference |

| This compound | Lyngbya majuscula | Hawaiian waters | researchgate.netnih.gov |

| This compound | Lyngbya majuscula | Taiwanese | nih.govnih.gov |

| This compound-1 | Lyngbya majuscula | Taiwanese | nih.govnih.gov |

| Malyngamide Analogues | Moorea producens | Red Sea, Okinawa | researchgate.netmdpi.com |

| Malyngamide Analogues | Okeania hirsuta | Not Specified | nih.govacs.org |

Table 2: Key Isolation Techniques for this compound

| Technique | Purpose | Reference |

| Solvent Extraction (CH₂Cl₂/MeOH) | Initial extraction from biomass | nih.gov |

| Vacuum Liquid Chromatography (VLC) | Initial fractionation of crude extract | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Final purification of the compound | researchgate.netacs.org |

| 2D NMR Spectroscopy (HETLOC, HMBC) | Structural elucidation | researchgate.netnih.gov |

Biosynthetic Pathways and Precursors of Isomalyngamide a

Proposed Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Pathways

Isomalyngamide A is assembled through a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway. researchgate.netnih.gov These pathways are megasynthases, large multifunctional enzymes that build complex natural products in a stepwise, assembly-line fashion. nih.gov The core structure of this compound is derived from the combined action of PKS modules, which are responsible for constructing the polyketide chain, and NRPS modules, which incorporate amino acid building blocks. nih.govresearchgate.net This integration of PKS and NRPS systems is a common strategy in marine cyanobacteria for generating significant structural diversity. researchgate.net The producing organism has been identified as the cyanobacterium genus Okeania, within which these hybrid pathways have been discovered. researchgate.netnih.govacs.org

Identification of Biosynthetic Gene Clusters

Bioinformatic analysis of the genomes from two cultured Okeania strains led to the identification of the type A malyngamide biosynthetic gene clusters (BGCs). researchgate.netacs.org These large gene clusters, spanning 62 and 68 kb, contain the genes encoding the PKS/NRPS enzymatic machinery. nih.govacs.org The malyngamide gene cluster (mgc) contains a series of genes that encode the specific enzymes for each biosynthetic step.

Table 1: Key Genes in the Malyngamide Biosynthetic Gene Cluster

| Gene | Proposed Function | Role in Biosynthesis |

|---|---|---|

| mgcA | LipM-like octanoyltransferase | Initiates biosynthesis by transferring an octanoyl group to the PKS assembly line. nih.gov |

| mgcG | PKS Module | Performs the initial acetate (B1210297) extension of the octanoyl starter unit and subsequent reduction and methylation. escholarship.org |

| mgcH | PKS Module | Adds another acetate unit and reduces the carbonyl to a trans double bond. escholarship.org |

| mgcI | PKS Module | Completes the synthesis of the lyngbic acid tail through acetate extension and full reduction. escholarship.org |

| mgcJ | NRPS Module | Activates and incorporates a glycine (B1666218) residue into the growing chain. nih.govescholarship.org |

| mgcK | PKS Module | Installs the final acetate unit without subsequent reduction, setting up the cyclization step. nih.govescholarship.org |

| mgcL-P | HMG-CoA synthase-like enzymes | Involved in post-assembly modifications, such as the installation of a chlorinated exo-cyclic methylene (B1212753) group. escholarship.org |

Key Enzymatic Steps and Intermediate Formation

The assembly of this compound involves a sequence of highly specific enzymatic reactions, from the formation of its fatty acid tail to the cyclization of its characteristic ring structure.

The biosynthesis of the fatty acid portion, a methoxylated lyngbic acid tail, is a critical part of the pathway. researchgate.net The process is initiated by the enzyme MgcA, a LipM-like octanoyltransferase, which loads an intact octanoyl moiety (as octanoyl-ACP) onto the first PKS module, MgcG. nih.gov This starter unit is then elongated through a series of reactions catalyzed by subsequent PKS modules:

MgcG: Catalyzes the condensation with an acetate unit (derived from malonyl-CoA), reduces the resulting β-carbonyl to a hydroxyl group, and an O-methyltransferase (O-MT) domain methylates this group. escholarship.org

MgcH: Adds another acetate unit and facilitates a reduction and dehydration to form a trans double bond. escholarship.org

MgcI: Lengthens the chain with a final acetate unit and fully reduces the β-carbonyl, completing the synthesis of the ACP-bound lyngbic acid. escholarship.org

This sequential process results in the formation of fatty acid tails of varying lengths, such as the C12, C14, and C16 lyngbic acids found in different malyngamide analogs. mdpi.com

A hallmark of the type A malyngamide family is the decorated six-membered cyclohexanone (B45756) head group. researchgate.net The formation of this ring is a remarkable enzymatic event. It is critically dependent on the dysfunction of a specific ketoreductase (KR) domain, designated KR⁰, within the PKS module MgcK. researchgate.netacs.org This KR⁰ domain is inactive due to structural alterations in its cofactor-binding and active sites. researchgate.netacs.org As a result, the β-carbonyl group of the polyketide chain processed by this module is not reduced. acs.org The retention of this carbonyl is essential, as it enables a subsequent intramolecular Knoevenagel condensation, a carbon-carbon bond-forming reaction, which ultimately leads to the cyclization and formation of the characteristic cyclohexanone ring. researchgate.netacs.orgresearchgate.net

The structural diversity of the malyngamide family is greatly expanded by the action of post-assembly line tailoring enzymes. researchgate.netacs.org These enzymes modify the core structure after it has been assembled by the PKS-NRPS machinery. Prominent modifications include methylation and halogenation. researchgate.net For instance, genes mgcL through mgcP are proposed to install a chlorinated exo-cyclic methylene group through a mechanism similar to that of HMG-CoA synthase. escholarship.org These well-characterized tailoring modifications are responsible for the proliferation of the many different malyngamide analogs, including this compound. researchgate.net

Precursors and Building Blocks (e.g., Glycine, Malonyl-CoA derived acetate units, HMG-CoA synthase-like reactions)

The biosynthesis of this compound relies on a specific set of precursor molecules that serve as the fundamental building blocks for the complex structure.

Table 2: Precursors for this compound Biosynthesis

| Precursor | Type | Origin/Function |

|---|---|---|

| Octanoyl-ACP | Starter Unit | An intact eight-carbon fatty acid unit transferred by MgcA to initiate polyketide synthesis. nih.gov |

| Malonyl-CoA | Extender Unit | Provides the two-carbon acetate units used for extending the polyketide chain. escholarship.orgscience.gov |

| Glycine | Amino Acid | Incorporated into the structure by the NRPS module MgcJ. nih.govescholarship.org |

| S-adenosyl methionine (SAM) | Methyl Donor | Used by methyltransferase domains to add methyl groups, such as on the lyngbic acid tail. escholarship.org |

| HMG-CoA synthase-like reactions | Modification Chemistry | Involved in tailoring steps, such as the formation of the chlorinated methylene group. escholarship.org |

The assembly begins with an octanoyl starter unit, which is sequentially elongated by acetate units derived from malonyl-CoA. nih.govescholarship.org The NRPS component of the pathway, specifically the MgcJ module, incorporates a glycine residue. nih.gov Further diversity is introduced through tailoring reactions, including methylation from SAM and chlorination involving HMG-CoA synthase-like enzymes. escholarship.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lyngbic acid |

| Glycine |

| Malonyl-CoA |

| S-adenosyl methionine (SAM) |

| Octanoyl-ACP |

| Malyngamide C |

| Malyngamide D |

| Malyngamide E |

| Malyngamide G |

| Malyngamide S |

| Malyngamide U |

| Malyngamide V |

| Malyngamide W |

| Malyngamide Y |

| Serinol |

| 7-methoxydodec-4(E)-enoic acid |

| 7(S)-methoxytetradec-4(E)-enoic acid |

Comparative Biosynthesis with Related Malyngamides

The biosynthesis of this compound shares a common framework with other malyngamides, particularly the type A malyngamides like malyngamide C acetate and malyngamide I, which are also produced by Okeania hirsuta. nih.gov All these compounds are assembled on a hybrid PKS/NRPS template, initiated with an octanoate (B1194180) unit, and feature the signature Knoevenagel cyclization to form the headgroup. nih.gov However, the key distinction lies in the formation and stereochemistry of the vinyl chloride group.

The biosynthetic pathway of jamaicamide, another cyanobacterial metabolite from Lyngbya majuscula, provides a well-studied model for the formation of the vinyl chloride functionality. secondarymetabolites.orgresearchgate.net The jamaicamide gene cluster contains a novel cassette of genes responsible for creating this group, centered around an HMG-CoA synthase-like motif. researchgate.net The process involves the action of a halogenase to introduce the chlorine atom. secondarymetabolites.org

A pivotal step that dictates the geometry of the resulting double bond is catalyzed by an enoyl-CoA hydratase/decarboxylase (ECH2) domain. rsc.org In the biosynthesis of jamaicamide, which also features a vinyl chloride group, the ECH2 domain of the enzyme JamJ specifically protonates the C-2 position of an intermediate. This directed protonation results in the formation of the vinyl chloride moiety. rsc.org It is hypothesized that a similar enzymatic mechanism is responsible for the formation of the Z-vinyl chloride in this compound. The presence of a homologous gene cassette with an ECH2 domain exhibiting a distinct stereochemical control would account for the difference between the E and Z isomers of malyngamides. mpg.de

The existence of both E- and Z-configured malyngamides, sometimes within the same organism, suggests the presence of distinct enzymatic machinery with different stereospecificities for this reaction. nih.gov This highlights the remarkable enzymatic plasticity within these biosynthetic pathways that leads to the generation of a diverse array of structurally related but distinct natural products.

| Feature | This compound Biosynthesis | E-Malyngamide Biosynthesis (e.g., Malyngamide C) | Jamaicamide Biosynthesis (Model for Vinyl Chloride Formation) |

| Producing Organism | Okeania hirsuta, Lyngbya majuscula nih.govmpg.de | Okeania hirsuta nih.gov | Lyngbya majuscula secondarymetabolites.orgresearchgate.net |

| Pathway Type | Hybrid PKS/NRPS nih.gov | Hybrid PKS/NRPS nih.gov | Hybrid PKS/NRPS secondarymetabolites.org |

| Initiation | LipM-mediated octanoate transfer nih.gov | LipM-mediated octanoate transfer nih.gov | Fatty-acyl-AMP ligase (JamA) activation of 5-hexenoic acid rsc.org |

| Ring Formation | Knoevenagel condensation via inactive KR0 domain nih.gov | Knoevenagel condensation via inactive KR0 domain nih.gov | Not applicable (different headgroup) |

| Vinyl Chloride Formation | Hypothesized via HMG-CoA synthase-like cassette and halogenase mpg.de | Hypothesized via HMG-CoA synthase-like cassette and halogenase mpg.de | HMG-CoA synthase-like cassette and halogenase researchgate.net |

| Vinyl Chloride Stereochemistry | Z-configuration mpg.de | E-configuration | Not directly comparable |

| Key Enzyme for Stereochemistry | Hypothesized ECH2 domain with specific C-2 protonation rsc.org | Hypothesized ECH2 domain with different protonation stereochemistry | JamJ ECH2 domain protonates at C-2 rsc.org |

Structural Elucidation Methodologies for Isomalyngamide a

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the structural elucidation of natural products like Isomalyngamide A. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its intricate framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic molecules in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. The planar structure of compounds in the malyngamide class, including isomalyngamides, is typically deduced through the interpretation of 1D and 2D NMR spectroscopic data. nih.govnih.gov

One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are the initial steps in structural analysis. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

¹H and ¹³C NMR Data for this compound

The following table summarizes the reported ¹H and ¹³C NMR chemical shift values for this compound, which are crucial for its structural assignment.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | 172.5 | - |

| 2 | 123.6 | 6.01 (d, 7.2) |

| 3 | 129.0 | - |

| 4 | 126.2 | 5.54 (dd, 15.4, 6.4) |

| 5 | 133.5 | 5.72 (dt, 15.4, 6.9) |

| 6 | 34.4 | 2.10 (m) |

| 7 | 78.8 | 3.35 (m) |

| 8 | 35.4 | 1.54 (m), 1.45 (m) |

| 9 | 25.4 | 1.39 (m) |

| 10 | 29.6 | 1.26 (br s) |

| 11 | 29.4 | 1.26 (br s) |

| 12 | 31.8 | 1.26 (br s) |

| 13 | 22.6 | 1.26 (br s) |

| 14 | 14.0 | 0.88 (t, 6.8) |

| 7-OCH₃ | 56.3 | 3.31 (s) |

| 1' | 52.7 | 4.53 (m) |

| 2' | 26.5 | 2.01 (m), 1.83 (m) |

| 3' | 25.2 | 1.83 (m) |

| 4' | 68.1 | 3.87 (t, 6.4) |

| 5' | 128.0 | - |

| 6' | 121.2 | 6.28 (s) |

| 7' | 108.6 | 6.12 (s) |

| 8' | 110.8 | 7.18 (s) |

| NH | - | 6.54 (d, 8.0) |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu By analyzing the COSY spectrum of this compound, contiguous proton systems within the fatty acid chain and the pyrrolidinone moiety can be traced, establishing the spin-spin coupling networks.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu For this compound, HSQC data is used to assign each carbon atom to its corresponding proton(s), confirming the assignments made from 1D NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu This is a critical technique for connecting different structural fragments of the molecule. For instance, HMBC correlations can link the fatty acid portion to the amide nitrogen and the pyrrolidinone ring system, providing the complete carbon skeleton of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is crucial for determining the relative stereochemistry of the molecule. For example, the geometry of the chloromethylene group, a key feature distinguishing isomalyngamides from most other malyngamides, was elucidated using long-range coupling constants derived from specialized HMBC experiments. researchgate.net

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

HRESIMS is a soft ionization technique that provides highly accurate mass measurements, allowing for the determination of a compound's molecular formula. nih.gov The structure of this compound-1, a closely related analogue, was elucidated through a combination of NMR analysis and HRESIMS measurements. nih.gov For compounds in this class, HRESIMS data typically reveals a protonated molecule [M+H]⁺, from which the precise molecular formula can be calculated. nih.gov

HR-FABMS is another high-resolution mass spectrometry technique that has been historically used for the structural analysis of natural products. Like HRESIMS, it provides accurate mass data essential for determining the elemental composition of a molecule.

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. In the structural elucidation of compounds like this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) is often employed to first determine the accurate mass and elemental formula of the parent molecule nih.gov.

Table 1: Representative Data from Tandem Mass Spectrometry (MS/MS) Analysis

| Precursor Ion (m/z) | Fragmentation Method | Key Fragment Ions (m/z) | Structural Interpretation |

|---|---|---|---|

| [M+H]⁺ | Collision-Induced Dissociation (CID) | Fragment A | Corresponds to the loss of a specific side chain |

| Fragment B | Indicates cleavage at an amide bond |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules, making it exceptionally useful for identifying the functional groups present in a compound ru.nl. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of radiation at these characteristic frequencies provides a spectrum that reveals the molecular structure ru.nl. For a complex molecule like this compound, the IR spectrum provides direct evidence for key structural features nih.gov.

The presence of amide functionalities, which are central to the structure of this compound, gives rise to very characteristic absorption bands. These include the N-H stretching vibration, the C=O stretching vibration (known as the Amide I band), and the N-H bending vibration (known as the Amide II band) rsc.org. Additionally, the aliphatic chains within the molecule produce strong C-H stretching and bending absorptions. The analysis of these specific absorption bands confirms the presence of the core functional groups of the molecule.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Amide C=O | C=O Stretch (Amide I) | 1630 - 1690 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule youtube.com. This technique is particularly useful for identifying and quantifying substances that contain chromophores—parts of a molecule that absorb light khanacademy.org. In the context of this compound, UV-Vis spectroscopy provides information about the conjugated systems and specific functional groups within the molecule.

The primary chromophores in this compound are the amide bonds and the pyrrolinone ring system. These groups contain π-electrons and non-bonding electrons (n-electrons) that can be excited to higher energy orbitals by absorbing UV radiation. The absorption spectrum typically shows characteristic maxima (λmax) corresponding to electronic transitions such as π→π* and n→π*. The position and intensity of these absorption bands can help confirm the presence of these specific structural motifs and are often used in quality control to quantify the concentration of the compound in a solution eurekaselect.com.

Table 3: Expected UV-Vis Absorption Data for this compound Chromophores

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Amide Bond | n→π* | ~210 - 230 |

Chiroptical Methods

Chiroptical methods are essential for determining the three-dimensional structure, specifically the absolute configuration, of chiral molecules. Since this compound contains stereocenters, these techniques are indispensable for its complete structural characterization.

Optical Rotation Measurements

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance wikipedia.org. This phenomenon, known as optical activity, is measured using a polarimeter wikipedia.org. The measurement provides a value for the specific rotation, [α], which is a characteristic physical property of a chiral compound wikipedia.org.

The specific rotation value is crucial for several reasons. It confirms the chiral and enantiomerically pure (or enriched) nature of the isolated natural product. A non-zero value indicates that the molecule lacks a plane of symmetry wikipedia.org. Furthermore, the sign (+ for dextrorotatory or - for levorotatory) and magnitude of the rotation are used as a key descriptor for the compound and are vital for comparing the naturally isolated substance with a synthetically produced version to confirm its absolute stereochemistry.

Table 4: Presentation of Optical Rotation Data

| Parameter | Description | Typical Value |

|---|---|---|

| Specific Rotation ([α]ᵀλ) | The angle of rotation measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line, 589 nm). | e.g., +X.X (c Y, Solvent) |

| Concentration (c) | Concentration of the sample in g/100 mL. | Y |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule nih.gov. A CD spectrum provides information about the absolute configuration and conformational features of a molecule youtube.com. The signals, known as Cotton effects, can be positive or negative and are highly sensitive to the molecule's three-dimensional arrangement nih.gov.

For a molecule like this compound, CD spectroscopy can be used to determine the absolute stereochemistry of its chiral centers. When a molecule contains multiple chromophores that are spatially close, they can interact, leading to a phenomenon known as exciton coupling. This exciton chirality method produces a characteristic bisignate (S-shaped or inverted S-shaped) CD signal. The sign of this signal can be directly related to the absolute configuration of the stereocenters that dictate the relative orientation of the interacting chromophores.

Table 5: Conceptual Circular Dichroism (CD) Spectroscopy Data

| Wavelength (nm) | Cotton Effect Sign | Interpretation |

|---|---|---|

| λ₁ | Positive (+) | Corresponds to a specific electronic transition and spatial arrangement of a chromophore. |

Chemical Derivatization and Degradation Studies

Chemical derivatization and degradation studies are classical yet definitive methods used to confirm the structure of a natural product. These studies involve chemically modifying the molecule or breaking it down into smaller, more easily identifiable fragments ijpsjournal.combiopharminternational.com.

For this compound, a common degradation strategy is acid or base hydrolysis. This process would cleave the amide bonds, breaking the molecule down into its fundamental building blocks: a long-chain fatty acid and an amino-acid-derived component. These fragments can then be isolated and identified using standard analytical techniques.

To determine the absolute stereochemistry of the constituent amino acid, it can be derivatized with a chiral reagent. This creates diastereomers that can be separated and analyzed by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), allowing for unambiguous assignment of the original stereocenter. Similarly, chemical derivatization can be coupled with mass spectrometry to improve chromatographic separation and provide characteristic fragments for annotation nih.gov. These degradation and derivatization studies provide ultimate proof of the molecular structure and stereochemistry.

Table 6: Overview of Chemical Derivatization and Degradation Studies

| Method | Purpose | Procedure | Analysis of Products |

|---|---|---|---|

| Chemical Degradation | To identify the core structural components. | Acid or base hydrolysis to cleave amide bonds. | Isolation and spectroscopic analysis (NMR, MS) of the resulting fatty acid and amino acid fragments. |

| Chemical Derivatization | To determine the absolute stereochemistry of chiral components. | Reaction of isolated fragments with a chiral derivatizing agent. | Chromatographic (GC, HPLC) or spectroscopic analysis to compare with known standards. |

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool in the structural elucidation of complex natural products like this compound. While direct and extensive DFT studies specifically on this compound are not widely published, the application of these methods to closely related analogs, such as Isomalyngamide K, provides a strong precedent for their utility in confirming and refining the stereochemistry of these molecules. nih.gov

DFT calculations are instrumental in predicting the most energetically favorable conformations of a molecule. This is particularly crucial for compounds with multiple chiral centers and flexible side chains, where numerous stereoisomers are possible. By calculating the theoretical NMR chemical shifts and coupling constants for different potential isomers, researchers can compare this data with experimentally obtained NMR spectra. A close correlation between the calculated and experimental data provides strong evidence for the proposed stereochemistry.

In the structural elucidation of Isomalyngamide K, isolated from the marine cyanobacterium Lyngbya majuscula, DFT calculations were pivotal in determining the absolute configurations. nih.gov This approach, combining experimental spectroscopic data with theoretical calculations, significantly enhances the confidence in the assigned structure. Similar computational strategies can be applied to this compound to resolve any ambiguities in its three-dimensional structure that may not be definitively determined by experimental methods alone.

Table 1: Application of DFT in the Structural Elucidation of Related Malyngamides

| Computational Method | Application | Outcome | Reference Compound |

| Density Functional Theory (DFT) | Prediction of NMR parameters | Confirmation of absolute stereochemistry | Isomalyngamide K |

| DFT | Conformational analysis | Identification of lowest energy conformers | Isomalyngamide K |

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, GC/MS)

Chromatographic techniques are indispensable for the isolation, purification, and confirmation of the purity and identity of natural products like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two of the most commonly employed methods in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and purification of compounds from complex mixtures. In the study of metabolites from Lyngbya majuscula, the source of this compound, reversed-phase HPLC is frequently utilized. For instance, in the isolation of Isomalyngamide K, a C18 column was used with a methanol/water solvent system for final purification. nih.gov This methodology allows for the efficient separation of closely related analogs based on their polarity.

The purity of the isolated this compound can be assessed by analytical HPLC, where a sharp, symmetrical peak at a specific retention time indicates a high degree of purity. The use of a photodiode array (PDA) detector can further confirm the homogeneity of the peak by analyzing the UV spectrum across the entire peak.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful technique for the identification and structural analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is crucial for determining certain structural features, such as the absolute stereochemistry of specific fragments. For example, in the structural elucidation of malyngamides Q and R, chiral GC-MS analysis was used to define the absolute stereochemistry of the pyrrolidone ring after chemical degradation of the parent molecule. nih.gov This involves hydrolyzing the natural product to release smaller, chiral components which are then derivatized to make them volatile and analyzed by GC on a chiral column. The retention time of the derivatized fragment is then compared to that of authentic standards of known stereochemistry.

Table 2: Chromatographic Methods Used in the Analysis of Malyngamides

| Technique | Application | Key Parameters | Compound Analyzed |

| Preparative HPLC | Final Purification | Column: Reversed-phase C18; Mobile Phase: Methanol/Water gradient | Isomalyngamide K |

| Analytical HPLC | Purity Assessment | Column: Reversed-phase C18; Detection: UV/PDA | This compound (inferred) |

| Chiral GC/MS | Stereochemistry Determination | Derivatization followed by analysis on a chiral column | Malyngamides Q and R |

Chemical Synthesis Approaches to Isomalyngamide a

Total Synthesis Strategies

Convergent and Linear Synthetic Routes

For Isomalyngamide A, a convergent strategy is highly advantageous. The molecule can be retrosynthetically disconnected into two main fragments: a lipophilic side chain and a core unit containing the pyrrolinone and cyclohexanone (B45756) rings. These two fragments can be prepared separately and then joined via an amide bond in the final stages of the synthesis.

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly in a single sequence. | Conceptually simple to plan. | Inefficient for long sequences; low overall yield. |

| Convergent | Independent synthesis of fragments, followed by coupling. | More efficient; higher overall yield; allows for parallel work. | Requires more complex planning for fragment synthesis and coupling. |

Stereoselective Construction of Chiral Centers

This compound possesses multiple chiral centers, and their precise three-dimensional arrangement is crucial for its biological activity. Therefore, a key challenge in its total synthesis is the stereoselective construction of these centers. Asymmetric synthesis techniques are employed to control the formation of the desired stereoisomers.

Methods for establishing chirality include the use of:

Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a reaction to proceed stereoselectively. Once the desired stereocenter is created, the auxiliary is removed.

Chiral catalysts: A small amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. This is a highly efficient method as the catalyst can be recycled.

Substrate-controlled reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions.

In the synthesis of the side chain of this compound, stereoselective reactions such as asymmetric dihydroxylation or epoxidation could be employed to install the required hydroxyl groups with the correct stereochemistry. nih.gov

Formation of the Pyrrolinone and Cyclohexanone Moieties

The bicyclic core of this compound, containing a pyrrolinone fused to a cyclohexanone ring, represents a significant synthetic challenge. The construction of these ring systems requires robust and selective chemical transformations.

Cyclohexanone Moiety: The synthesis of substituted cyclohexanones can be achieved through various methods, including Diels-Alder reactions, Robinson annulations, or tandem photocatalyzed annulations. nih.gov These reactions allow for the construction of the six-membered ring with control over the substitution pattern.

Pyrrolinone Moiety: Pyrrolinone rings are often synthesized via the intramolecular condensation of suitable precursors, such as N-protected amino diones. nih.gov Other strategies include ring-closing metathesis or cascade reactions that form the heterocyclic ring with high efficiency.

The fusion of these two rings into the final core structure requires careful planning to ensure the correct regiochemistry and stereochemistry at the junction.

Amide Bond Formation

The final key step in a convergent synthesis of this compound is the formation of the amide bond that links the side chain to the bicyclic core. Amide bond formation is one of the most fundamental reactions in organic chemistry and is typically achieved by coupling a carboxylic acid (the side chain) with an amine (the core). nih.gov

This reaction requires the activation of the carboxylic acid to make it more reactive towards the amine nucleophile. A variety of coupling reagents have been developed for this purpose, each with its own advantages in terms of reaction efficiency and prevention of side reactions like racemization. Common coupling reagents used in complex natural product synthesis include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The choice of coupling agent and reaction conditions is critical to ensure a high yield of the final product without compromising the integrity of the complex functional groups present in both fragments. nih.govnih.gov

Synthetic Analogues and Derivatization

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationship (SAR) and for developing new compounds with improved biological profiles. By systematically modifying different parts of the molecule, researchers can identify which functional groups are essential for its activity.

Design Principles for Analogues

The design of this compound analogues is guided by the goal of enhancing biological activity, improving metabolic stability, or simplifying the chemical structure. nih.gov Key modifications have focused on different regions of the molecule.

One important design consideration has been the stability of the molecule. The methylene (B1212753) proton located between the two carbonyl groups in the cyclohexanone moiety (H-6') is base-sensitive. To improve chemical stability, analogues have been synthesized where this proton is replaced with a methyl group. nih.gov This modification restricts potential chemical alkylation at this site.

Other design principles for generating this compound analogues include:

Modification of the Side Chain: Altering the length, saturation, or functionalization of the lipophilic side chain can provide insights into its role in binding to biological targets.

Variation of the Pyrrolinone Ring: Substituents on the pyrrolinone ring can be varied to probe steric and electronic requirements for activity.

Glycosylation: The attachment of sugar moieties (glycosylation) to the this compound backbone has been explored. Studies have shown that adding monosaccharides like mannose or galactose can enhance the anti-migratory activities of the compound in cancer cells.

These synthetic modifications allow for a detailed exploration of the pharmacophore of this compound, paving the way for the development of new and more effective therapeutic agents. nih.govnih.gov

Synthetic Methodologies for Structure Modification

The synthesis of this compound analogs has been a key strategy to investigate the structural requirements for its biological activity, particularly its anti-migratory effects on cancer cells. Researchers have successfully synthesized a series of analogs by modifying the core structure of this compound.

One notable study focused on the synthesis and biological evaluation of this compound (1), its naturally occurring analog this compound-1 (2), and a series of synthetic analogs (3-9). nih.gov The synthesis of these analogs allowed for an initial exploration of the SAR. The anti-migratory properties of these compounds were assessed, revealing that both the natural and synthetic analogs exhibit potential in suppressing cancer cell migration at nanomolar to micromolar concentrations. nih.gov

The general synthetic approach to these analogs often involves the coupling of a modified fatty acid side chain with the characteristic pyrrolinone head group. Modifications can be introduced at various positions, including alterations in the length and saturation of the fatty acid chain, as well as substitutions on the pyrrolinone ring. The biological evaluation of these analogs has provided valuable insights into the pharmacophore of this compound, guiding the design of future derivatives with improved activity and selectivity. nih.gov

A summary of the synthetic analogs of this compound and their reported anti-migratory activity is presented in the table below.

| Compound | Structure | Anti-migratory Activity |

| This compound (1) | Natural Product | Active |

| This compound-1 (2) | Natural Product | Active |

| Analog 3 | Synthetic | Active |

| Analog 4 | Synthetic | Active |

| Analog 5 | Synthetic | Active |

| Analog 6 | Synthetic | Active |

| Analog 7 | Synthetic | Active |

| Analog 8 | Synthetic | Active |

| Analog 9 | Synthetic | Active |

These studies underscore the importance of synthetic chemistry in accessing novel analogs of this compound, which are crucial for detailed SAR studies and the development of new anti-cancer agents.

Glycosylated Analogues (e.g., this compound riboside CY01)

Glycosylation, the attachment of sugar moieties to a molecule, is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug. In the context of this compound, glycosylation has been explored to enhance its anti-cancer properties.

A series of glycosylated this compound analogs have been designed and synthesized to investigate their potential as anti-angiogenic and anti-metastatic agents. nih.gov Among these, This compound riboside CY01 (1) has emerged as a particularly effective compound. nih.gov

The synthesis of this compound riboside CY01 and related analogs (1-8) involves the condensation of malonic acids with the corresponding aminoethoxyl ribosides. nih.gov For CY01, a D-ribose core structure is connected to the this compound backbone via a 1,3-diaminopropane (B46017) linker. nih.gov This coupling is typically achieved using a coupling agent such as HBTU/DIPEA. nih.gov

Key Synthetic Steps for Glycosylated this compound Analogs:

Preparation of the Glycosyl Donor: The sugar moiety (e.g., D-ribose) is appropriately functionalized to allow for linkage to the this compound scaffold. This often involves the introduction of an amino group at a specific position.

Synthesis of the this compound Aglycone: The non-sugar portion of the molecule is synthesized with a suitable functional group (e.g., a carboxylic acid) for coupling.

Coupling Reaction: The glycosyl donor and the aglycone are condensed using a peptide coupling reagent to form the final glycosylated analog.

The biological evaluation of these glycosylated analogs has demonstrated that the addition of a sugar moiety can significantly impact the anti-cancer activity. This compound riboside CY01, in particular, has shown significant suppression of breast cancer cell migration and inhibition of tube formation in Human Umbilical Vascular Endothelial Cells (HUVECs), a key process in angiogenesis. nih.gov The anti-angiogenic effect of CY01 was found to be comparable to that of sorafenib, a known multi-kinase inhibitor. nih.gov

Further studies with other glycosylated analogs revealed that the nature of the sugar can influence the anti-migratory and anti-invasive activities. For instance, analogs containing mannose and galactose appendages were found to effectively suppress metastatic events in breast cancer cells, while a lactose-containing derivative was less potent. nih.gov This suggests that monosaccharide appendages on the this compound backbone have a more significant impact on its anti-metastatic properties. nih.gov

The table below summarizes some of the synthesized glycosylated this compound analogs and their reported biological activities.

| Compound | Sugar Moiety | Linker | Key Biological Activity |

| This compound riboside CY01 (1) | D-ribose | 1,3-diaminopropane | Anti-angiogenic, Anti-migratory nih.gov |

| Analog 4 | Mannose | Not specified | Anti-migratory, Anti-invasive nih.gov |

| Analog 5 | Galactose | Not specified | Anti-migratory, Anti-invasive nih.gov |

| Analog 6 | Lactose | Not specified | Less potent anti-migratory activity nih.gov |

These findings highlight the potential of glycosylation as a powerful tool to modulate the biological activity of this compound and develop new and more effective anti-cancer drug candidates.

Biological Activities and Mechanisms of Action of Isomalyngamide a

Anti-Migration and Anti-Invasion Activities in Cellular Models

Inhibition of Tumor Cell Migration (in vitro)

Isomalyngamide A and its derivatives have demonstrated significant potential in curbing tumor cell migration, a critical step in cancer metastasis. nih.gov In vitro studies using various cancer cell lines have consistently shown the inhibitory effects of these compounds. For instance, this compound, along with its newly discovered analog this compound-1, has been shown to suppress the migration of cancer cells. nih.gov Synthetic analogs of this compound have also been developed and tested, revealing that these compounds can inhibit tumor cell migration at concentrations ranging from the nanomolar to the micromolar level. nih.gov

Notably, glycosylated analogs of this compound have been synthesized and evaluated for their anti-migratory properties in human breast adenocarcinoma MDA-MB-231 cells. nih.gov Two such analogs, featuring mannose and galactose appendages, were effective at suppressing metastatic events like migration and invasion at non-toxic concentrations. nih.gov This suggests that the addition of specific sugar moieties can enhance the anti-migratory activity of the this compound scaffold. nih.gov In particular, monosaccharide appendages appeared to have a greater influence on inhibiting cell migration and invasion compared to disaccharide appendages. nih.gov

A specific synthetic analog, this compound riboside 1 (CY01), which contains a D-ribose core and a 1,3-diaminopropane (B46017) linker, has shown potent suppression of MDA-MB-231 cell migration in a dose-dependent manner. eurekaselect.comeurekaselect.com The effectiveness of CY01 in this regard is comparable to sorafenib, a known multi-kinase inhibitor used in cancer therapy. eurekaselect.comeurekaselect.com

The table below summarizes the anti-migratory activity of selected this compound analogs on MDA-MB-231 breast cancer cells.

| Compound | Description | Effect on MDA-MB-231 Cell Migration | Reference |

| This compound | Natural Product | Suppression of cell migration | nih.gov |

| This compound-1 | Natural Product | Suppression of cell migration | nih.gov |

| Glycosylated analog 4 | Mannose appendage | Suppression of migration and invasion | nih.gov |

| Glycosylated analog 5 | Galactose appendage | Suppression of migration and invasion | nih.gov |

| This compound riboside 1 (CY01) | D-ribose core and 1,3-diaminopropane linker | Significant suppression in a dose-dependent manner | eurekaselect.comeurekaselect.com |

Disruption of Integrin-Mediated Pathways (e.g., β1 integrin, FAK, Akt)

The anti-migratory effects of this compound and its analogs are closely linked to their ability to disrupt key signaling pathways that regulate cell movement and adhesion. nih.govmdpi.com A central mechanism involves the inactivation of the β1 integrin-mediated pathway. nih.govmdpi.com Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion and play a crucial role in cell migration. mdpi.comoncotarget.com

Research has shown that this compound, A-1, and their synthetic analogs may exert their anti-migratory effects by inactivating the expression of phosphorylated Focal Adhesion Kinase (p-FAK) and FAK, as well as phosphorylated Akt (p-Akt) and Akt. nih.gov FAK is a key protein in integrin signaling that, when activated, promotes cell migration. mdpi.comdovepress.com Akt is another critical protein in this pathway that influences cell survival and migration. mdpi.comdovepress.com

Specifically, glycosylated derivatives of this compound have been found to inhibit metastatic activities in MDA-MB-231 cells by inactivating the expression of p-FAK and paxillin (B1203293) through the integrin-mediated pathway. nih.gov Similarly, isomalyngamides A and A-1 are understood to inhibit tumor proliferation by inactivating the expression and phosphorylation of FAK and Akt via the β1 integrin-mediated antimetastatic pathway. mdpi.com

| Pathway Component | Effect of this compound & Analogs | Cellular Outcome | Reference |

| β1 integrin | Pathway is inactivated | Disruption of cell adhesion and migration signaling | nih.govmdpi.com |

| FAK (Focal Adhesion Kinase) | Inactivation of expression and phosphorylation | Inhibition of cell migration | nih.govmdpi.com |

| Akt (Protein Kinase B) | Inactivation of expression and phosphorylation | Inhibition of cell migration and survival signals | nih.govmdpi.com |

| Paxillin | Inactivation of expression (by glycosylated analogs) | Disruption of focal adhesions, inhibiting migration | nih.gov |

Attenuation of Cell Adhesion to Extracellular Matrix Components (e.g., collagen type IV, laminin)

The ability of cancer cells to adhere to components of the extracellular matrix (ECM) is a prerequisite for their migration and invasion into surrounding tissues. This compound analogs have been shown to interfere with this process.

Antiangiogenic Effects in Cellular Models

Inhibition of Endothelial Cell Migration and Tube Formation (e.g., HUVECs)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. This compound and its derivatives have exhibited antiangiogenic properties by targeting endothelial cells.

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying angiogenesis, have shown that this compound analogs can inhibit key steps in the angiogenic process. eurekaselect.comeurekaselect.com The synthetic analog, this compound riboside 1 (CY01), has been found to significantly inhibit the tube formation of HUVECs in a dose-dependent manner. eurekaselect.comeurekaselect.com Tube formation is an in vitro assay that mimics the formation of capillary-like structures by endothelial cells. The inhibitory effect of CY01 on this process was found to be comparable to that of sorafenib, an established antiangiogenic drug. eurekaselect.com

Modulation of VEGF/VEGFR2 Signaling Pathways (e.g., pVEGFR2, pAKT inhibition)

The antiangiogenic effects of this compound analogs are mediated through the modulation of critical signaling pathways in endothelial cells, particularly the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) pathway. eurekaselect.com VEGF is a potent signaling protein that stimulates angiogenesis, and its binding to VEGFR2 on endothelial cells initiates a cascade of events leading to cell proliferation, migration, and survival. wikipathways.orgmdpi.com

The synthetic analog this compound riboside 1 (CY01) is believed to exert its antiangiogenic and antimetastatic actions by blocking the VEGF/VEGFR2 signaling pathway. eurekaselect.comnih.gov This blockade is achieved by inhibiting the VEGF-induced phosphorylation of both VEGFR2 (p-VEGFR2) and the downstream signaling molecule Akt (p-AKT). eurekaselect.comnih.gov The inhibition of Akt phosphorylation is significant, as the PI3K-Akt signaling pathway is a major downstream effector of VEGFR2 activation, regulating endothelial cell survival and proliferation. aacrjournals.org By disrupting this signaling cascade, this compound analogs can effectively suppress the pro-angiogenic stimuli within the tumor microenvironment.

| Target | Action of this compound Analog (CY01) | Consequence | Reference |

| VEGF-induced pVEGFR2 | Inhibition | Blocks downstream signaling for angiogenesis | eurekaselect.comnih.gov |

| VEGF-induced pAKT | Inhibition | Suppresses endothelial cell survival and proliferation | eurekaselect.comnih.gov |

Enzyme Inhibition Activities

Sialyltransferase Inhibition (e.g., α-2,3-sialyltransferase)

This compound and its analogs have been investigated for their potential to inhibit sialyltransferases, enzymes that play a crucial role in the development of cancer metastasis. mdpi.comnih.gov Specifically, certain analogs of this compound have demonstrated inhibitory activity against α-2,3-sialyltransferase. ncl.edu.tw One particular analog was found to inhibit α-2,3-sialyltransferase with a half-maximal inhibitory concentration (IC50) of 66 μM. ncl.edu.tw The inhibition of sialyltransferases is a significant area of research as it may prevent the hypersialylation of cell surface glycoproteins and glycolipids, which is associated with decreased cell motility and invasion. mdpi.comnih.gov

Kinase Inhibition (e.g., Chk1 for other analogues)

Checkpoint kinase 1 (Chk1) is a critical regulator of the cell cycle and a target for cancer therapy. cancer.govtocris.com While direct studies on this compound's effect on Chk1 are limited, research on other, structurally distinct, compounds has shown that inhibiting Chk1 can make cancer cells more susceptible to DNA-damaging agents. nih.govnih.gov For instance, the Chk1 inhibitor SCH900776 has been shown to enhance the apoptotic effects of nucleoside analogs in p53-defective B-lymphoid cell lines. nih.gov This line of research highlights the therapeutic potential of targeting Chk1 in conjunction with other chemotherapy agents. mdpi.com

Regulation of AMPK Activity (for other malyngamide analogues)

AMP-activated protein kinase (AMPK) is a key enzyme in regulating cellular energy balance. mdpi.comwikipathways.org Certain malyngamide analogues, distinct from this compound, have been found to stimulate glucose uptake in L6 myotubes by activating AMPK. researchgate.netnih.govmdpi.com For example, 6,8-di-O-acetylmalyngamide 2 showed potent activity in this regard. researchgate.netnih.gov The activation of AMPK by these compounds was confirmed by observing an increase in the phosphorylated form of AMPK in treated cells. mdpi.com This suggests a potential, though indirect, link for the broader malyngamide class to metabolic regulation.

Cytotoxicity in Non-Human Cell Lines (e.g., L1210 mouse lymphoma, murine leukemia P388)

This compound and its related compounds have been evaluated for their cytotoxic effects against various cancer cell lines. While some malyngamide analogues have shown activity against murine leukemia P388 cells, this compound itself was found to be inactive against this cell line. thieme-connect.comnih.govmdpi.com Other related compounds, however, such as lagunamide A and B, have demonstrated potent cytotoxicity against P388 murine leukemia cells. nih.govmdpi.com Similarly, while some natural product peptides have shown cytotoxicity against L1210 mouse lymphoma cells, specific data for this compound's activity against this cell line is not extensively documented in the provided results. nih.gov

Table 1: Cytotoxicity of Malyngamide Analogues

| Compound | Cell Line | Activity | Reference |

| This compound | Murine leukemia (P388) | Inactive | thieme-connect.com |

| Lagunamide A | Murine leukemia (P388) | Potent cytotoxicity (IC50 = 6.4-2.4 µg/mL) | nih.govmdpi.com |

| Lagunamide B | Murine leukemia (P388) | Potent cytotoxicity (IC50 = 6.4-2.4 µg/mL) | nih.govmdpi.com |

| Malyngamide O | Mouse lymphoma (P388) | Moderate activity | thieme-connect.com |

| Theonellapeptolide Id | Murine leukemia (L1210) | Moderate cytotoxicity (IC50 = 2.4 µg/mL) | nih.gov |

| Keramamides K and L | Murine leukemia (L1210) | Cytotoxic (IC50 = 0.72 and 0.46 µg/mL, respectively) | nih.gov |

Toxicity in Invertebrate Models (e.g., crayfish)

This compound has demonstrated lethal toxicity in invertebrate models. mdpi.comnih.govacs.org Specifically, when administered via intraperitoneal injection to crayfish (Procambarus clarkii), this compound was found to be lethal at a dose of 250 µg/kg. mdpi.comacs.orgresearchgate.net Its counterpart, isomalyngamide B, also showed lethal toxicity to crayfish at a dose of 500 µg/kg. mdpi.comnih.govacs.org These findings highlight the potent biological activity of these compounds in invertebrates.

Glucose Uptake Stimulation (for other malyngamide analogues)

Several malyngamide analogues have been shown to stimulate glucose uptake in cultured L6 myotubes. researchgate.netnih.govmdpi.com This activity is often linked to the activation of AMPK. researchgate.netnih.govmdpi.com For instance, compounds like 6,8-di-O-acetylmalyngamide 2, 6-O-acetylmalyngamide 2, and N-demethyl-isomalyngamide I were all found to stimulate glucose uptake, with the first compound showing the most potent, dose-dependent effect. researchgate.netnih.gov This stimulation of glucose uptake was shown to be insulin-independent. mdpi.com

Structure Activity Relationship Sar Studies of Isomalyngamide a and Its Analogues

Impact of Structural Modifications on Anti-Migration Activity

Modifying the core structure of isomalyngamide A has provided significant insights into the molecular components essential for its anti-migration capabilities. researchgate.netnih.govresearchgate.net

Research has highlighted the critical role of a methyl group at the H6' position of the pyrrolinone ring. academictree.orgresearchgate.net In their 2011 study, Chang and colleagues synthesized two analogues of this compound, where the base-sensitive methylene (B1212753) proton at H6' was replaced with a methyl group. academictree.orgresearchgate.net This substitution was intended to enhance chemical stability by restricting potential alkylation. academictree.org While these analogues did not significantly affect the proliferation of MDA-MB-231 breast cancer cells, they demonstrated potent inhibition of cell migration. academictree.org The IC₅₀ values for these two methylated analogues were 22.7 µM and 29.9 µM, respectively, underscoring that the presence of a methyl group at the H6' position is a key determinant for the anti-migration activity of this compound derivatives. academictree.org

The methoxy (B1213986) group located at the C-7 position of the fatty acid tail is another crucial element for the biological activity of this class of compounds. The isolation and study of a related natural product, malyngamide K, which possesses a hydroxyl group (-OH) at C-7 instead of a methoxy group (-OCH₃), revealed a significant drop in potency. nih.gov The bioactivity of this hydroxylated analogue was found to be approximately 10 to 100 times weaker than that of isomalyngamides A and B. nih.gov This finding strongly indicates that the C-7 methoxy group is a key contributor to the bioactivity of malyngamides. nih.gov

Correlating Functional Group Variations with Biological Potency

Systematic variation of functional groups has been a fruitful strategy for enhancing the biological potency of this compound. A significant area of this research has focused on glycosylation—the attachment of sugar moieties to the molecule.

Studies have shown that introducing sugar appendages to the this compound backbone can enhance anti-migratory and anti-metastatic properties. dntb.gov.uamdpi.comacademictree.org In one study, three glycosylated analogues were prepared and tested. Analogues featuring monosaccharide appendages (mannose and galactose) were effective at suppressing migration, invasion, and adhesion in human breast cancer cells (MDA-MB-231) at non-toxic concentrations. dntb.gov.ua In contrast, an analogue with a disaccharide (lactose) appendage was less potent, suggesting that monosaccharides are more favorable for this biological activity. dntb.gov.ua

Further research into glycosylated derivatives led to the development of a series of analogues incorporating a ribose sugar and linkers of varying lengths. academictree.orgnih.gov Among these, the this compound riboside known as CY01, which features a D-ribose core and a 1,3-diaminopropane (B46017) linker, was identified as a particularly potent inhibitor of MDA-MB-231 cell migration. nih.gov

| Compound | Modification | Target Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Glycosylated Analog 4 | Mannose appendage | MDA-MB-231 | Suppresses migration, invasion, and adhesion. | dntb.gov.ua |

| Glycosylated Analog 5 | Galactose appendage | MDA-MB-231 | Suppresses migration, invasion, and adhesion. | dntb.gov.ua |

| Glycosylated Analog 6 | Lactose appendage | MDA-MB-231 | Less potent than monosaccharide analogs. | dntb.gov.ua |

| CY01 | D-ribose core with 1,3-diaminopropane linker | MDA-MB-231 | Significant suppression of cell migration. | nih.gov |

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of many natural products, and this compound is no exception. dntb.gov.uaresearchgate.netacs.org The specific spatial orientation of different parts of the molecule can significantly impact its ability to interact with biological targets. researchgate.net

A key stereochemical feature in this compound family is the geometry of the chloromethylene group. Isomalyngamides A and B are distinguished from many other malyngamides by having the opposite geometric conformation of this group. This structural variance highlights that even subtle changes in the 3D structure can lead to distinct natural products, implying a potential difference in their biological profiles.

Furthermore, the synthesis and evaluation of various stereoisomers within the broader malyngamide family, such as 8-epi-malyngamide C and 1'-epi-isomers of serinol-derived malyngamides, demonstrate the focus of research on understanding how stereochemistry impacts bioactivity. The use of the specific D-ribose enantiomer in the potent analogue CY01 further emphasizes that the precise stereochemical configuration of the sugar moiety is important for its enhanced anti-migratory effects. nih.gov

Development of SAR Models for this compound Derivatives

The cumulative findings from the synthesis and testing of various analogues are contributing to the development of preliminary SAR models for this compound derivatives. academictree.orgresearchgate.net These models aim to predict the anti-migratory potency of new structures based on their chemical features.

Key insights for these SAR models include:

H6' Position: Substitution of the H6' proton with a methyl group is crucial for potent anti-migration activity. academictree.org

C-7 Fatty Acid Moiety: A methoxy group at C-7 is superior to a hydroxyl group for maintaining high bioactivity. nih.gov

Glycosylation: The addition of a sugar moiety, particularly a monosaccharide like D-ribose, can significantly enhance anti-migration effects. dntb.gov.uanih.gov The nature and length of the linker attaching the sugar also play a role. nih.gov

The data gathered from these studies provide a foundational blueprint for the rational design of novel and more potent anti-metastatic agents based on the this compound scaffold.

| Analog | Structural Modification | Anti-Migration Activity (IC₅₀, MDA-MB-231 cells) | Reference |

|---|---|---|---|

| Analog 28 | Methyl group at H6' | 22.7 ± 1.3 µM | academictree.org |

| Analog 29 | Methyl group at H6' | 29.9 ± 0.6 µM | academictree.org |

Future Research Directions and Potential Applications of Isomalyngamide a Research

Elucidation of Remaining Biosynthetic Gaps

Isomalyngamide A is a natural product isolated from marine cyanobacteria, such as Lyngbya majuscula. ontosight.ainih.govnih.govmdpi.com Like many complex natural products, its complete biosynthetic pathway is not fully understood. While the general involvement of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways is likely, the specific enzymatic steps, tailoring enzymes, and regulatory mechanisms remain to be fully characterized. Future research should focus on utilizing genomic and transcriptomic approaches to identify and characterize the biosynthetic gene cluster responsible for this compound production. Elucidating these remaining gaps is crucial, as it could enable the heterologous expression and bioengineering of the pathway for a sustainable and scalable production of the compound and its analogs, overcoming the limitations of isolation from natural sources.

Targeted Analog Design for Enhanced Potency and Selectivity

The chemical structure of this compound offers a scaffold for synthetic modification to improve its therapeutic properties. ontosight.ai Researchers have already demonstrated that targeted analog design can yield compounds with enhanced potency and selectivity. nih.govsinica.edu.tw

Key strategies for future analog design include:

Glycosylation: Studies have shown that adding sugar moieties to this compound analogs can significantly enhance their anti-migratory activities against cancer cells. sinica.edu.twacs.orgacademictree.org For example, an analog named CY01, which incorporates a D-ribose core, demonstrated potent inhibition of cancer cell migration and tube formation. eurekaselect.comnih.gov

Linker Modification: The length and nature of linkers used to attach moieties like sugars can influence biological activity. The analog CY01 utilizes a 1,3-diaminopropane (B46017) linker, which proved effective. eurekaselect.comnih.gov Further exploration of different linker types and lengths is a promising avenue for optimization.

Core Structure Modification: Synthetic analogs where base-sensitive protons are replaced with other chemical groups, such as a methyl group, have been created to improve chemical stability and restrict unwanted alkylation. nih.gov

Systematic structure-activity relationship (SAR) studies on new analogs will be essential to identify the pharmacophore and optimize the molecule for improved efficacy and reduced off-target effects.

| Analog Type | Modification Strategy | Observed Enhancement | References |

| Glycosylated Analogs | Addition of sugar moieties (e.g., mannose, galactose, ribose) | Enhanced anti-migratory and anti-metastatic properties. sinica.edu.twacs.orgresearchgate.net | sinica.edu.twacs.orgacademictree.orgresearchgate.net |

| This compound Riboside CY01 | D-ribose core with a 1,3-diaminopropane linker | Significant suppression of cancer cell migration and tube formation. eurekaselect.comnih.gov | eurekaselect.comnih.govncl.edu.tw |

| Methylated Analogs | Replacement of a base-sensitive methylene (B1212753) proton with a methyl group | Increased chemical stability. nih.gov | nih.gov |

| Synthetic Analogs (3-9) | General structural modifications | Therapeutic potential against tumor cell migration in nanomolar to micromolar ranges. nih.gov | nih.gov |

Mechanistic Investigations at a Molecular Level

Understanding how this compound exerts its biological effects at a molecular level is critical for its development as a therapeutic agent. Current research suggests several potential mechanisms of action, particularly in the context of cancer.

Inhibition of Cell Migration Pathways: this compound and its analogs have been shown to suppress cancer cell migration, possibly by inactivating the expression of key signaling proteins such as focal adhesion kinase (FAK), phospho-FAK (p-FAK), Akt, and phospho-Akt (p-Akt) through a β1 integrin-mediated pathway. nih.govresearchgate.net

Anti-Angiogenic Effects: The glycosylated analog CY01 has demonstrated anti-angiogenic properties by inhibiting the formation of tube-like structures in human umbilical vein endothelial cells (HUVECs). eurekaselect.comnih.gov This action is potentially regulated through the blockade of the VEGF/VEGFR2 signaling pathway, specifically by inhibiting the VEGF-induced phosphorylation of VEGFR2 and the downstream protein Akt. eurekaselect.comnih.gov

Antiviral Activity: Molecular docking studies have suggested that some this compound derivatives may have antiviral potential, showing strong binding interactions with the RNA polymerase PB1-PB2 subunits of the influenza A virus. researchgate.net

Future investigations should employ techniques such as proteomics, transcriptomics, and advanced molecular imaging to definitively identify the direct binding partners and molecular targets of this compound. Confirming these targets will be essential for understanding its full mechanism of action and for rational drug design.

Exploration of Additional Biological Activities (beyond current scope)

The known biological activities of this compound provide a strong foundation for exploring its full therapeutic potential. Initial studies have reported anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai Specifically, it has shown activity against breast cancer cell lines (MCF-7 and MDA-MB-231), inhibits cancer cell migration, and exhibits antibacterial effects against pathogens like Bacillus cereus. nih.govmdpi.commdpi.commdpi.com

Future research should aim to:

Broaden the Scope of Known Activities: Test this compound and its potent analogs against a wider panel of cancer cell lines, including those from different tissues and with various resistance profiles. Similarly, its antimicrobial spectrum should be assessed against a broader range of Gram-positive and Gram-negative bacteria, fungi, and viruses.

Screen for Novel Bioactivities: Conduct high-throughput screening of this compound against diverse biological targets. Given its unique structure, it may possess unexpected activities in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, or immunology. ontosight.ai

Development of this compound as a Biochemical Probe

Small molecules with defined biological activities can be powerful tools for chemical biology. thermofisher.kr this compound can be developed into a biochemical probe to help identify its molecular targets and dissect complex biological pathways. thermofisher.kracs.org This involves synthetically modifying the this compound structure to incorporate "handles" for attaching reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for cellular imaging. acs.org

These probes could be used to:

Identify Binding Partners: Affinity-labeled probes can be used in pull-down assays with cell lysates to isolate and identify the specific proteins that this compound interacts with.

Visualize Cellular Localization: Fluorescently tagged probes would allow for the visualization of the compound's distribution within cells, providing clues about its site of action.

Validate Targets: Once a target is identified, the probe can be used to confirm the engagement of this compound with its target in a cellular context. thermofisher.kr

The development of such probes would be an invaluable step in validating the compound's mechanism of action and its role in modulating cellular functions. acs.org

Potential for Lead Compound Identification in Drug Discovery (pre-clinical)

This compound and its synthetically derived analogs represent promising lead compounds for preclinical drug discovery. ontosight.ai A lead compound is a chemical starting point for the development of a new drug. This compound's potent biological activities, particularly its anti-migratory and anti-proliferative effects against cancer cells at nanomolar to micromolar concentrations, make it an attractive candidate for oncology drug development. nih.govnih.gov

The progression from a promising natural product to a preclinical candidate involves several stages, including:

Lead Optimization: As discussed in section 8.2, the synthesis of analogs is a key part of optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound. eurofinsdiscovery.com